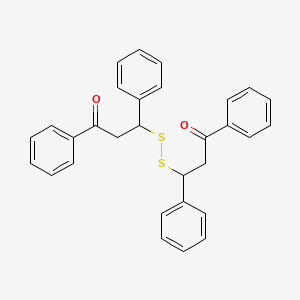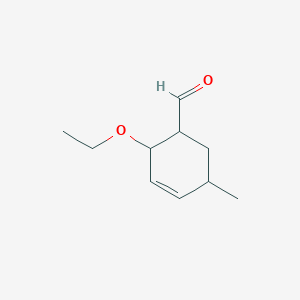
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a 3-methylbuta-1,2-diene backbone with two trimethylgermane groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylbuta-1,2-diene with trimethylgermane under specific conditions. One common method includes the use of a catalyst to facilitate the addition of trimethylgermane groups to the diene backbone. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germane derivatives.
Substitution: The trimethylgermane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
Industry
In the industrial sector, (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) can be used in the production of advanced materials, such as semiconductors and polymers, due to its ability to introduce germanium into various matrices.
Mécanisme D'action
The mechanism of action of (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) involves the interaction of its germanium centers with other molecules. The trimethylgermane groups can participate in coordination chemistry, forming complexes with transition metals and other elements. These interactions can influence the reactivity and stability of the compound, making it useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dimethylallene: Similar in structure but lacks the germanium centers.
3-Methyl-1,2-butadiene: Shares the diene backbone but does not have the trimethylgermane groups.
3,3-Dimethylallene: Another related compound with a similar backbone but different substituents.
Uniqueness
The presence of trimethylgermane groups in (3-Methylbuta-1,2-diene-1,1-diyl)bis(trimethylgermane) distinguishes it from other similar compounds. These germanium-containing groups impart unique chemical properties, such as enhanced reactivity and the ability to form stable complexes with metals, making it valuable for specific applications in materials science and catalysis.
Propriétés
Numéro CAS |
61228-13-5 |
|---|---|
Formule moléculaire |
C11H24Ge2 |
Poids moléculaire |
301.6 g/mol |
InChI |
InChI=1S/C11H24Ge2/c1-10(2)9-11(12(3,4)5)13(6,7)8/h1-8H3 |
Clé InChI |
XSWHIVBKBJQLAH-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=C([Ge](C)(C)C)[Ge](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Stannane, [[(dibutylamino)thioxomethyl]thio]triphenyl-](/img/structure/B14598562.png)
![Perchloric acid;1-[(4-prop-2-ynoxyphenyl)methyl]imidazole](/img/structure/B14598564.png)
![(3aR,8aR)-Octahydro-1H-cyclohepta[c]furan](/img/structure/B14598569.png)







![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)

